1-Methylxanthine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

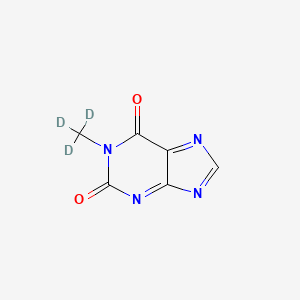

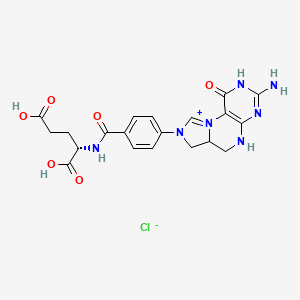

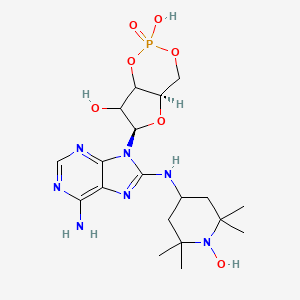

1-Methylxanthine-d3, also known as 2,6-Dihydroxy-1-methylpurine-(methyl-13C, d3), is a derivative of caffeine and theophylline . It has an empirical formula of 13CC5D3H3N4O2 and a molecular weight of 170.15 . It is commonly used for pharmaceutical analytical testing .

Synthesis Analysis

The synthesis of methylxanthines involves various procedures such as liquid extraction from solid matrices and liquid-liquid, supercritical fluid, and solid-phase extraction . It can be synthesized from 5,6-Diamino-1-methyluracil and formic acid in water by heating and refluxing for ring-closure reaction .Molecular Structure Analysis

Methylxanthines are derived from the purine base xanthine and obtained from plant secondary metabolism . The structure of methylxanthines is influenced by the number and position of the methyl groups present in the xanthine moiety . Newly designed targeted molecules based on methylxanthine structure may originate more specific and effective outcomes .Chemical Reactions Analysis

The reactivity of xanthine and its methylated derivatives is influenced by the number and position of the methyl substituents . When the xanthine increases the number of methyl substituents, the gas phase basicity increases, and the global hardness decreases .Mechanism of Action

Safety and Hazards

Future Directions

Methylxanthines have shown potential in a wide range of conditions, which should substantiate many other scientific endeavors that may highlight their adequacy as adjuvant therapy agents and may contribute to the advent of functional foods . The understanding of the influence of the number and position of methyl groups on the properties of xanthine can help us to understand the chemical reactivity, modulate the biological activity, and promote drug development .

properties

IUPAC Name |

1-(trideuteriomethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXCZWZKBPOLIM-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=NC=NC2=NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C2=NC=NC2=NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylxanthine-d3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)